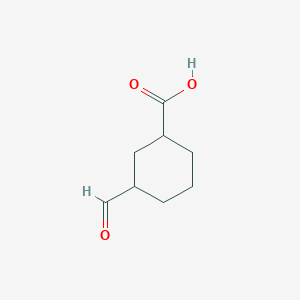

3-Formylcyclohexanecarboxylic acid

Description

Academic Significance and Research Focus of 3-Formylcyclohexanecarboxylic acid

The academic significance of 3-Formylcyclohexanecarboxylic acid lies in its potential as a versatile intermediate for the synthesis of a variety of organic molecules. The presence of both a formyl (-CHO) and a carboxylic acid (-COOH) group allows for a wide range of chemical transformations. The aldehyde can undergo reactions such as oxidation, reduction, and the formation of imines and oximes, while the carboxylic acid can be converted into esters, amides, and acid chlorides. This dual reactivity makes it a valuable precursor for creating complex molecules with specific functionalities.

Current research on substituted cyclohexanecarboxylic acids, including the 4-formyl isomer, is focused on several key areas. These include the development of stereoselective synthesis methods to control the cis/trans orientation of the substituents, which is crucial for determining the biological activity and material properties of the final products. Furthermore, there is a growing interest in their application in polymer chemistry for creating high-performance polyamides and epoxy resins. In the realm of drug discovery, these compounds serve as key building blocks for synthesizing kinase inhibitors and antibacterial agents.

While specific research on the 3-formyl isomer is not as extensively documented, the principles and applications observed for its 4-formyl counterpart suggest a similar potential. The reactivity of the formyl and carboxylic acid groups allows for their participation in various chemical reactions, acting as both electrophilic and nucleophilic sites. This makes 3-Formylcyclohexanecarboxylic acid a promising candidate for the synthesis of novel organic compounds with potential applications in materials science and medicinal chemistry.

Historical Trajectory and Evolution of Research on Substituted Cyclohexanecarboxylic Acids

The study of alicyclic compounds, which are non-aromatic carbocyclic compounds, has been a cornerstone of organic chemistry for over a century. pageplace.dewikipedia.orgbritannica.com The foundational work on the conformations of cyclohexane (B81311) by chemists like Hermann Sachse and later Derek Barton, who shared the Nobel Prize in Chemistry in 1969 for his work on conformational analysis, laid the groundwork for understanding the stereochemistry of substituted cyclohexanes. pressbooks.publibretexts.org This understanding is critical for predicting the reactivity and properties of molecules like 3-Formylcyclohexanecarboxylic acid.

The synthesis of substituted cyclohexanes has evolved significantly over the years. Early methods often relied on the functionalization of existing cyclohexane rings, which could lack stereocontrol. The development of powerful synthetic methodologies, such as the Diels-Alder reaction, provided a more controlled entry into substituted cyclohexene (B86901) systems, which could then be further modified. For instance, the reaction of a diene with a dienophile can create a cyclohexene ring with specific substituents that can be subsequently transformed into formyl and carboxylic acid groups.

More recent advancements in synthetic organic chemistry have introduced more sophisticated methods for the stereospecific synthesis of disubstituted cyclohexanes. acs.org These modern techniques often employ catalysis to achieve high levels of stereocontrol, allowing for the selective formation of either cis or trans isomers. This level of precision is crucial for the synthesis of complex molecules where the spatial arrangement of functional groups is critical for their function. The ongoing development of such synthetic methods will undoubtedly facilitate the exploration of the full potential of bifunctional building blocks like 3-Formylcyclohexanecarboxylic acid in various scientific disciplines.

Chemical and Physical Properties

Below are the computed chemical and physical properties of 3-Formylcyclohexanecarboxylic acid. nih.gov

| Property | Value |

| Molecular Formula | C₈H₁₂O₃ |

| Molecular Weight | 156.18 g/mol |

| IUPAC Name | 3-formylcyclohexane-1-carboxylic acid |

| CAS Number | 1206676-77-8 |

| XLogP3 | 0.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 156.078644241 g/mol |

| Monoisotopic Mass | 156.078644241 g/mol |

| Topological Polar Surface Area | 54.4 Ų |

| Heavy Atom Count | 11 |

| Complexity | 165 |

Detailed Research Findings

While specific, in-depth research articles focusing solely on 3-Formylcyclohexanecarboxylic acid are not abundant in the public domain, its role as a potential synthetic intermediate can be inferred from the broader context of research on bifunctional molecules and substituted cyclohexanes. The aldehyde and carboxylic acid functionalities allow for a diverse range of chemical transformations.

The synthesis of related compounds, such as 3-formylcyclopentane-1-carboxylic acid, has been documented in the context of creating novel molecular structures. nih.gov The methodologies used for the synthesis and functionalization of such related compounds could potentially be adapted for 3-Formylcyclohexanecarboxylic acid.

The general utility of carboxylic acids as building blocks in organic synthesis, nanotechnology, and polymer science is well-established. researchgate.net They can act as ligands, linkers, and surface modifiers. The presence of an additional reactive group, such as the formyl group in 3-Formylcyclohexanecarboxylic acid, enhances its versatility and potential for creating novel materials and molecules with unique properties.

Structure

3D Structure

Properties

CAS No. |

1206676-77-8 |

|---|---|

Molecular Formula |

C8H12O3 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

3-formylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C8H12O3/c9-5-6-2-1-3-7(4-6)8(10)11/h5-7H,1-4H2,(H,10,11) |

InChI Key |

ZAGQGGOLHBFDDX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(C1)C(=O)O)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Formylcyclohexanecarboxylic Acid

Retrosynthetic Analysis Approaches to 3-Formylcyclohexanecarboxylic acid

A retrosynthetic analysis of 3-Formylcyclohexanecarboxylic acid suggests several potential synthetic pathways by disconnecting the molecule at key functional groups. A primary disconnection strategy involves the functional group interconversion (FGI) of the aldehyde and carboxylic acid moieties. This leads to precursor molecules such as 3-(hydroxymethyl)cyclohexanecarboxylic acid or cyclohex-3-ene-1-carboxylic acid.

Another approach is to disconnect the carbon-carbon bonds. A C-C disconnection adjacent to the carboxyl group could lead to a 3-formylcyclohexyl precursor that can be carboxylated. Alternatively, a disconnection involving the formyl group might start from a dicarboxylic acid precursor. A powerful strategy for forming six-membered rings is the Diels-Alder reaction, which could be envisioned to construct the cyclohexane (B81311) ring with appropriate functionalities for later conversion to the target molecule. youtube.com

Classical Synthetic Routes to 3-Formylcyclohexanecarboxylic acid and Related Cyclohexane Derivatives

Classical synthetic methods provide a foundational framework for the potential synthesis of 3-Formylcyclohexanecarboxylic acid. These strategies often rely on well-established reactions like oxidation, carboxylation, and functional group interconversions.

Oxidation-Based Strategies

Oxidation-based strategies are a common approach for the synthesis of aldehydes and carboxylic acids. A plausible route to 3-Formylcyclohexanecarboxylic acid could involve the selective oxidation of a precursor like 3-(hydroxymethyl)cyclohexyl)methanol. However, achieving selective oxidation of one primary alcohol to a carboxylic acid while only oxidizing the other to an aldehyde is a significant challenge.

Alternatively, starting with a more complex precursor that already contains one of the desired functional groups in a protected form can simplify the process. For instance, the oxidation of cyclohexanecarbaldehyde to cyclohexanecarboxylic acid has been studied under aerobic conditions. researchgate.net The selective oxidation of cyclohexane itself to produce cyclohexanol (B46403) and cyclohexanone (B45756) is a crucial industrial process and highlights the potential for developing selective oxidation methods for more complex cyclohexane derivatives. cardiff.ac.ukugm.ac.idcardiff.ac.ukresearchgate.net

A hypothetical oxidation-based route could start from 1,3-cyclohexanedimethanol. The selective protection of one hydroxyl group, followed by oxidation of the unprotected alcohol to a carboxylic acid, deprotection, and subsequent oxidation of the newly freed alcohol to an aldehyde would yield the target molecule.

| Starting Material | Oxidizing Agent | Potential Product |

|---|---|---|

| 3-(Hydroxymethyl)cyclohexyl)methanol | PCC (Pyridinium chlorochromate) then Jones reagent | 3-Formylcyclohexanecarboxylic acid |

| Cyclohex-3-enecarbaldehyde | Ozonolysis followed by oxidative workup | 3-Formylcyclohexanecarboxylic acid |

Carboxylation Reactions

Carboxylation reactions offer another avenue for the synthesis of 3-Formylcyclohexanecarboxylic acid. One could envision the carboxylation of a suitable organometallic precursor derived from a 3-halocyclohexanecarbaldehyde. For example, the formation of a Grignard reagent followed by reaction with carbon dioxide is a classic method for creating carboxylic acids.

Hydroformylation, an industrial process that adds a formyl group and a hydrogen atom to an alkene, could also be adapted. wikipedia.orglibretexts.org For instance, the hydroformylation of cyclohexene-1-carboxylic acid could potentially yield 3-Formylcyclohexanecarboxylic acid, although controlling the regioselectivity of the formyl group addition would be critical. mdpi.comresearchgate.net The hydroformylation of α,β-unsaturated carboxylic acids has been explored, demonstrating the feasibility of such transformations. rsc.org

Functional Group Interconversions on the Cyclohexane Ring

Functional group interconversions (FGIs) are essential for manipulating the functionalities on a pre-existing cyclohexane ring. nih.govnih.gov For example, a diester such as dimethyl cyclohexane-1,3-dicarboxylate could be a versatile starting material. Selective reduction of one ester group to an alcohol, followed by oxidation to the aldehyde, and hydrolysis of the remaining ester to the carboxylic acid would provide the target molecule.

The dynamic interconversion of conformations in cyclohexane rings can influence the reactivity of functional groups. nih.gov The stability of 1,3-disubstituted cyclohexanes is particularly affected by the orientation of the substituents, with a preference for the equatorial position to minimize steric hindrance. fiveable.me This conformational preference can be exploited in designing selective reactions.

Modern and Green Chemistry Approaches in 3-Formylcyclohexanecarboxylic acid Synthesis

Modern synthetic methods, including catalytic approaches, offer more efficient and environmentally friendly alternatives to classical routes.

Catalytic Methods (e.g., transition metal catalysis, organocatalysis)

Transition-metal catalysis has revolutionized organic synthesis, and several strategies could be applied to the synthesis of 3-Formylcyclohexanecarboxylic acid. Transition-metal-catalyzed C-H functionalization is a powerful tool for the direct introduction of functional groups into unactivated C-H bonds, potentially streamlining the synthesis by avoiding pre-functionalized starting materials. researchgate.netyoutube.comnih.govrsc.org For instance, a directed C-H carboxylation of a cyclohexyl ring bearing a protected aldehyde could be a viable route. The use of transition metals for carboxylation reactions with CO2 is a growing field of interest. nih.govcapes.gov.br

Organocatalysis, which uses small organic molecules as catalysts, provides a green alternative to metal-based catalysts. cjcatal.com Organocatalytic methods have been successfully employed in the asymmetric synthesis of functionalized cyclohexanes, offering excellent stereocontrol. nih.govnih.gov Chiral organocatalysts can be used to construct complex cyclohexane derivatives with multiple stereocenters. researchgate.net For example, an organocatalytic Michael addition followed by a cascade reaction could be designed to build the 1,3-disubstituted cyclohexane core. Hydrogen borrowing catalysis, often mediated by iridium complexes, has also emerged as a powerful method for the synthesis of substituted cyclohexanes from diols. nih.govnih.govcapes.gov.br

| Catalytic Method | Catalyst Type | Potential Transformation |

|---|---|---|

| C-H Carboxylation | Palladium or Rhodium catalyst | Direct carboxylation of a cyclohexyl precursor |

| Asymmetric Annulation | Chiral organocatalyst | Enantioselective formation of the cyclohexane ring |

| Hydrogen Borrowing Catalysis | Iridium complex | Annulation of a 1,5-diol with a ketone equivalent |

Electrochemical Synthesis Pathways

Electrochemical synthesis, a green and efficient alternative to traditional chemical methods, offers promising routes for the production of carboxylic acids. sciopen.comresearchgate.net This approach utilizes electricity to drive chemical reactions, often avoiding harsh reagents and reducing waste. sciopen.com The electrochemical carboxylation of organic substrates with carbon dioxide (CO2) is a particularly attractive method for synthesizing carboxylic acids. sciopen.comjchemlett.com

For a molecule like 3-Formylcyclohexanecarboxylic acid, a potential electrochemical pathway could involve the reductive carboxylation of a suitable cyclohexene (B86901) precursor. The general principle involves the electrochemical generation of a reactive intermediate from an unsaturated bond in the presence of CO2, which then acts as the carboxylating agent. jchemlett.com While specific studies on the electrochemical synthesis of 3-Formylcyclohexanecarboxylic acid are not readily found, research on the electrocarboxylation of other cyclic alkenes provides a solid foundation for this approach. jchemlett.com

Table 1: Illustrative Parameters for Electrochemical Synthesis

| Parameter | Potential Value/Condition | Purpose |

| Substrate | 3-Formylcyclohexene | Precursor molecule |

| Cathode Material | Lead (Pb), Mercury (Hg), or Glassy Carbon | Electron source for reduction |

| Anode Material | Platinum (Pt), Graphite | Counter electrode |

| Solvent | Dimethylformamide (DMF), Acetonitrile (B52724) | To dissolve substrate and electrolyte |

| Electrolyte | Tetrabutylammonium tetrafluoroborate | To ensure conductivity |

| CO2 Pressure | 1-10 atm | Carboxylating agent |

| Applied Potential | -1.5 to -2.5 V vs. SCE | To drive the reduction of the substrate |

It is important to note that the aldehyde functionality in the precursor would need to be compatible with the electrochemical conditions or be protected during the reaction.

Flow Chemistry Applications for Efficient Production

Flow chemistry has emerged as a powerful tool for the efficient, safe, and scalable production of chemical compounds. durham.ac.ukuc.pt This technique involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow system can lead to higher yields, improved selectivity, and safer handling of hazardous reagents compared to traditional batch processes. durham.ac.uk

The synthesis of carboxylic acids using flow chemistry has been demonstrated, particularly through the carboxylation of organometallic reagents with CO2. durham.ac.uk A hypothetical flow process for the synthesis of 3-Formylcyclohexanecarboxylic acid could involve the generation of a cyclohexyl Grignard or organolithium reagent from a corresponding halide precursor in one module of a flow reactor, followed by its immediate reaction with a stream of CO2 in a subsequent module. durham.ac.uk This approach minimizes the handling of highly reactive organometallic intermediates and allows for rapid optimization of reaction conditions.

An alternative flow chemistry approach could be the oxidation of a corresponding alcohol, such as 3-(hydroxymethyl)cyclohexanecarboxylic acid, using a solid-supported oxidizing agent packed into a column within the flow reactor. rsc.org

Table 2: Potential Flow Chemistry Parameters for Synthesis

| Parameter | Potential Value/Condition | Advantage in Flow Chemistry |

| Reactor Type | Packed-bed reactor, Microreactor | High surface area to volume ratio, efficient mixing |

| Flow Rate | 0.1 - 10 mL/min | Precise control over residence time |

| Temperature | 25 - 150 °C | Rapid heating and cooling, improved safety |

| Pressure | 1 - 10 bar | Enables use of gaseous reagents like CO2 |

| Reagents | Solid-supported catalysts/reagents | Ease of separation and purification |

Stereoselective and Asymmetric Synthesis of 3-Formylcyclohexanecarboxylic acid Isomers

The presence of two stereocenters in 3-Formylcyclohexanecarboxylic acid (at carbons 1 and 3) means that it can exist as four different stereoisomers (two pairs of enantiomers). The synthesis of a single, desired stereoisomer is crucial in many applications, particularly in the pharmaceutical industry. Several strategies can be employed to achieve this, including chiral auxiliary-based methods, chiral catalyst-mediated reactions, and chiral pool approaches.

Chiral Auxiliary-Based Methods

A chiral auxiliary is a chiral compound that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgtcichemicals.com After the desired stereoselective transformation, the auxiliary is removed. This method is a powerful tool for the synthesis of enantiomerically pure compounds. wikipedia.org

For the synthesis of a specific isomer of 3-Formylcyclohexanecarboxylic acid, a chiral auxiliary could be attached to a precursor molecule. For instance, a prochiral cyclohexanedicarboxylic acid derivative could be reacted with a chiral alcohol to form a diastereomeric mixture of esters, which could then be separated. Subsequent chemical transformations would lead to the desired isomer of 3-Formylcyclohexanecarboxylic acid after removal of the chiral auxiliary. While no specific application of this method to 3-Formylcyclohexanecarboxylic acid is documented, the use of chiral auxiliaries in the synthesis of other substituted cyclohexanes is well-established. nih.gov

Chiral Catalyst-Mediated Reactions

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to produce a large amount of an enantiomerically enriched product. This is a highly efficient and atom-economical approach to stereoselective synthesis.

A potential route to an enantiomerically enriched 3-Formylcyclohexanecarboxylic acid could involve an asymmetric Diels-Alder reaction between a suitable diene and a dienophile, catalyzed by a chiral Lewis acid. researchgate.net Subsequent transformations of the resulting cyclic product could then yield the target molecule. Another approach could be the asymmetric hydrogenation of a corresponding unsaturated precursor using a chiral transition metal catalyst.

Chiral Pool Approaches

The chiral pool refers to the collection of readily available, enantiomerically pure natural products such as amino acids, sugars, and terpenes. wikipedia.orgalgoreducation.com These can serve as inexpensive starting materials for the synthesis of complex chiral molecules. wikipedia.org

A synthesis of a specific isomer of 3-Formylcyclohexanecarboxylic acid could potentially start from a chiral cyclohexane derivative sourced from the chiral pool. For example, certain terpenes with a cyclohexane core could be chemically modified to introduce the required formyl and carboxylic acid functionalities while retaining the original stereochemistry. The use of cis-cyclohexadiene diols, obtained from the microbial oxidation of aromatic compounds, is a powerful strategy in chiral pool synthesis that could be adapted for this purpose. elsevierpure.com

Diastereoselective Control in Synthetic Sequences

Diastereoselective synthesis aims to control the relative stereochemistry between two or more stereocenters in a molecule. In the context of 3-Formylcyclohexanecarboxylic acid, this would involve controlling the cis or trans relationship between the formyl and carboxylic acid groups.

This control can often be achieved by carefully selecting the reaction conditions and reagents in a synthetic sequence. For example, a Michael addition to a cyclohexenone precursor could be designed to favor the formation of one diastereomer over the other. beilstein-journals.org Similarly, intramolecular reactions on a suitably functionalized acyclic precursor can lead to the formation of the cyclohexane ring with a high degree of diastereoselectivity. researchgate.net The stereochemical outcome of such reactions is often dictated by steric and electronic factors within the transition state.

Reactivity and Reaction Mechanisms of 3 Formylcyclohexanecarboxylic Acid

Reactions at the Carboxylic Acid Moiety of 3-Formylcyclohexanecarboxylic acid

The carboxylic acid group (-COOH) is a versatile functional group that can undergo various nucleophilic acyl substitution reactions.

Esterification is the process of converting a carboxylic acid into an ester. For 3-Formylcyclohexanecarboxylic acid, this involves reacting the carboxyl group with an alcohol.

Fischer Esterification : This is a common acid-catalyzed esterification method. The reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comchemguide.co.uk The reaction is reversible, and the use of excess alcohol helps to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com

DCC and DMAP Mediated Esterification : A milder method for esterification involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.org This method is particularly effective for sterically hindered acids or sensitive substrates because it proceeds under non-acidic, mild conditions at room temperature. organic-chemistry.orgorgsyn.org The reaction suppresses the formation of side products and generally provides high yields. organic-chemistry.org

Table 1: Esterification Reactions

| Reaction Name | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | 3-(Alkoxycarbonyl)cyclohexane-1-carbaldehyde | Reversible reaction; excess alcohol is used to maximize yield. masterorganicchemistry.comchemguide.co.uk |

| Steglich Esterification | Alcohol (R'-OH), DCC, DMAP, Anhydrous CH₂Cl₂ | 3-(Alkoxycarbonyl)cyclohexane-1-carbaldehyde | High-yield method suitable for sensitive substrates under mild conditions. organic-chemistry.org |

Amidation involves the conversion of the carboxylic acid group into an amide by reaction with ammonia (B1221849) or a primary or secondary amine.

Direct Thermal Amidation : This method involves heating the carboxylic acid with an amine. The initial reaction is an acid-base reaction that forms an ammonium (B1175870) carboxylate salt. libretexts.orgmasterorganicchemistry.com Upon strong heating, this salt dehydrates to form the corresponding amide. libretexts.orgkhanacademy.org However, this "brute force" method requires high temperatures and is often not ideal due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). masterorganicchemistry.com

Via Acyl Chlorides : A more efficient and common two-step approach is to first convert the carboxylic acid into a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). masterorganicchemistry.com The resulting 3-(chlorocarbonyl)cyclohexane-1-carbaldehyde can then readily react with ammonia or an amine to form the amide. ualberta.capressbooks.pub This reaction is fast, and typically two equivalents of the amine are used: one to act as the nucleophile and the second to neutralize the HCl byproduct. khanacademy.orgpressbooks.pub

Using Coupling Reagents : Modern amidation methods often employ coupling reagents. Borate (B1201080) esters like tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃) have been shown to be effective for the direct amidation of carboxylic acids with a broad range of amines under relatively mild conditions. nih.gov

Table 2: Amidation Reactions

| Method | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Direct Thermal Amidation | Amine (R'R''NH), Heat | N,N-Disubstituted-3-formylcyclohexanecarboxamide | Forms an ammonium carboxylate salt intermediate which is then dehydrated. libretexts.orgmasterorganicchemistry.com |

Decarboxylation is the removal of the carboxyl group, which is released as carbon dioxide (CO₂).

General Decarboxylation : Simple aliphatic carboxylic acids like 3-Formylcyclohexanecarboxylic acid are generally resistant to decarboxylation. This reaction typically requires harsh conditions because it involves breaking a strong carbon-carbon bond. masterorganicchemistry.com

Hunsdiecker Reaction : A specialized method for decarboxylation is the Hunsdiecker reaction. This involves converting the carboxylic acid to its silver salt (silver 3-formylcyclohexanecarboxylate) and then treating it with bromine. libretexts.org This process leads to the formation of 3-bromocyclohexane-1-carbaldehyde, with the loss of carbon dioxide. The reaction proceeds through a radical chain mechanism. libretexts.org

It is important to note that the facile decarboxylation seen in β-keto acids does not apply here, as 3-Formylcyclohexanecarboxylic acid is a γ-substituted acid. masterorganicchemistry.comkhanacademy.org The carbonyl group is not in the correct position to facilitate the formation of the cyclic transition state required for low-temperature decarboxylation. youtube.comyoutube.com

The reduction of the carboxylic acid group in 3-Formylcyclohexanecarboxylic acid to a primary alcohol (yielding 3-(hydroxymethyl)cyclohexane-1-carbaldehyde) requires careful selection of reagents to avoid the simultaneous reduction of the formyl group.

Selective Reduction with Borane : Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is a reagent that can selectively reduce carboxylic acids to primary alcohols in the presence of other carbonyl functional groups like ketones and aldehydes. khanacademy.org This selectivity makes it the ideal reagent for this specific transformation.

Non-selective Reduction with LiAlH₄ : Strong reducing agents like lithium aluminum hydride (LiAlH₄) are not suitable for selective reduction of the carboxylic acid in this molecule. LiAlH₄ is highly reactive and will reduce both the carboxylic acid and the formyl group, resulting in the formation of cyclohexane-1,3-diyldimethanol. libretexts.orglibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.orgkhanacademy.org

Table 3: Reduction of the Carboxylic Acid Group

| Reagent | Product | Selectivity |

|---|---|---|

| Borane (BH₃·THF) | 3-(Hydroxymethyl)cyclohexane-1-carbaldehyde | Selective for the carboxylic acid. khanacademy.org |

| Lithium Aluminum Hydride (LiAlH₄) | Cyclohexane-1,3-diyldimethanol | Non-selective; reduces both the carboxylic acid and the aldehyde. libretexts.orglibretexts.org |

Acyl halides and anhydrides are reactive derivatives of carboxylic acids that serve as important intermediates in synthesis.

Acyl Halide Formation : 3-Formylcyclohexanecarboxylic acid can be converted to its corresponding acyl chloride, 3-(chlorocarbonyl)cyclohexane-1-carbaldehyde, using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). pressbooks.puborgoreview.com These reagents are effective and the reactions are generally compatible with the formyl group. A weak base like pyridine (B92270) is often added to neutralize the HCl produced. orgoreview.com

Acid Anhydride Formation : Acid anhydrides can be prepared from acyl chlorides. Reacting the newly formed 3-(chlorocarbonyl)cyclohexane-1-carbaldehyde with a carboxylate salt (such as sodium 3-formylcyclohexanecarboxylate) would yield the symmetric anhydride. pressbooks.pubyoutube.com Alternatively, cyclic anhydrides can be formed from dicarboxylic acids upon heating, a pathway that is relevant if the formyl group of 3-Formylcyclohexanecarboxylic acid were to be oxidized to a second carboxylic acid. pressbooks.pub

Table 4: Conversion to Acyl Derivatives

| Derivative | Reagents & Conditions | Product |

|---|---|---|

| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 3-(Chlorocarbonyl)cyclohexane-1-carbaldehyde |

| Acid Anhydride | Acyl chloride + Carboxylate salt | Bis(3-formylcyclohexanecarbonyl) oxide |

Reactions at the Formyl Group of 3-Formylcyclohexanecarboxylic acid

The formyl group (-CHO), or aldehyde, is characterized by its electrophilic carbonyl carbon and is susceptible to a wide array of nucleophilic addition reactions. britannica.com The carboxylic acid group is generally unreactive under the conditions used for many aldehyde-specific transformations.

Some key reactions at the formyl group include:

Oxidation : The formyl group can be oxidized to a carboxylic acid group using various oxidizing agents. This would convert 3-Formylcyclohexanecarboxylic acid into cyclohexane-1,3-dicarboxylic acid.

Reduction : The formyl group can be selectively reduced to a primary alcohol. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation as it readily reduces aldehydes but not carboxylic acids. libretexts.org This reaction yields 3-carboxycyclohexane-1-carbaldehyde.

Nucleophilic Addition : Aldehydes undergo addition reactions with various nucleophiles. For example, the Wittig reaction, using a phosphorus ylide, would convert the formyl group into an alkene, leaving the carboxylic acid group intact.

Reductive Amination : The formyl group can react with an amine to form an imine intermediate, which is then reduced in situ to form a new amine. This process, known as reductive amination, provides a route to synthesize various N-substituted derivatives at the formyl position.

Table 5: Reactions at the Formyl Group

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | 3-Carboxycyclohexane-1-methanol | NaBH₄ is selective for aldehydes over carboxylic acids. libretexts.org |

| Oxidation | e.g., Tollen's Reagent (Ag(NH₃)₂⁺) | Cyclohexane-1,3-dicarboxylic acid | Converts the aldehyde to a carboxylic acid. |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR') | 3-(alkenyl)cyclohexanecarboxylic acid | A key method for forming carbon-carbon double bonds. |

| Reductive Amination | Amine (R'NH₂), Reducing Agent (e.g., NaBH₃CN) | 3-((Alkylamino)methyl)cyclohexanecarboxylic acid | Forms a new C-N bond via an imine intermediate. |

Oxidation and Reduction Reactions

The presence of both an aldehyde and a carboxylic acid, which are at different oxidation states, allows for selective oxidation or reduction reactions.

Oxidation: The aldehyde group is readily oxidized to a carboxylic acid under mild conditions, yielding cyclohexane-1,3-dicarboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O) in the Tollens' test. The carboxylic acid group is generally stable to further oxidation under these conditions. However, under forcing conditions, oxidative decarboxylation of the carboxylic acid can occur.

Reduction: Both the aldehyde and carboxylic acid functionalities can be reduced. The formyl group is easily reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄), which typically does not reduce the carboxylic acid. This selective reduction yields 3-(hydroxymethyl)cyclohexanecarboxylic acid.

To reduce both functional groups simultaneously to the corresponding diol, 3,5-bis(hydroxymethyl)cyclohexan-1-ol, a stronger reducing agent such as lithium aluminum hydride (LiAlH₄) is required. The reduction of the carboxylic acid proceeds via a nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group, forming an aldehyde intermediate that is immediately further reduced.

| Reaction Type | Reagent | Functional Group Targeted | Product |

| Oxidation | KMnO₄, H₂CrO₄, Ag₂O | Aldehyde | Cyclohexane-1,3-dicarboxylic acid |

| Selective Reduction | NaBH₄ | Aldehyde | 3-(hydroxymethyl)cyclohexanecarboxylic acid |

| Full Reduction | LiAlH₄ | Aldehyde and Carboxylic Acid | 3,5-bis(hydroxymethyl)cyclohexan-1-ol |

Nucleophilic Addition Reactions

The electrophilic carbon of the formyl group is susceptible to attack by various nucleophiles.

Grignard Reaction: Organometallic reagents like Grignard reagents (R-MgX) add to the aldehyde to form a secondary alcohol after an acidic workup. The acidic proton of the carboxylic acid must first be protected or a large excess of the Grignard reagent must be used, as it will react to form a carboxylate salt.

Wittig Reaction: The Wittig reaction provides a method to convert the aldehyde into an alkene. A phosphorus ylide (a Wittig reagent) attacks the aldehyde, leading to the formation of an oxaphosphetane intermediate which then collapses to form an alkene and triphenylphosphine (B44618) oxide. This reaction is highly valuable for introducing a carbon-carbon double bond with specific stereochemistry.

Aldol-Type Reactions: In the presence of a base, the aldehyde can undergo an aldol (B89426) addition or condensation. If another enolizable aldehyde or ketone is present, a crossed aldol reaction can occur. The aldehyde can also act as the electrophile in reactions with enolates derived from other carbonyl compounds.

Condensation Reactions

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water.

The carboxylic acid group can undergo esterification with an alcohol in the presence of an acid catalyst in what is known as a Fischer esterification. Amides can be formed by reacting the carboxylic acid with an amine, often with the use of a coupling agent like dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid.

The formyl group can also participate in condensation reactions, for instance, with primary amines to form imines, or with hydroxylamine (B1172632) to form oximes.

Inter-functional Group Reactivity and Cyclization Reactions

The proximity of the formyl and carboxylic acid groups on the cyclohexane (B81311) ring allows for intramolecular reactions, leading to the formation of cyclic structures.

Intramolecular Cyclization Pathways

Under certain conditions, 3-formylcyclohexanecarboxylic acid can undergo intramolecular cyclization. For example, intramolecular esterification (lactonization) can occur if the hydroxyl group formed from the reduction of the aldehyde attacks the carboxylic acid carbonyl, though this would form a strained ring system. A more plausible pathway involves the formation of a lactone from a derivative where the cyclohexane ring has been opened or rearranged.

Intramolecular aldol-type reactions are also conceivable, where an enolate formed at a position alpha to one of the carbonyls (if the structure were modified to allow this) could attack the other carbonyl group, leading to the formation of a bicyclic product.

Annulation Strategies

Annulation refers to the formation of a new ring onto an existing one. 3-Formylcyclohexanecarboxylic acid can be a precursor in annulation strategies to build bicyclic or polycyclic systems. For example, a Robinson annulation sequence could potentially be initiated. This would involve a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation. The functional groups on 3-formylcyclohexanecarboxylic acid would need to be manipulated to generate the appropriate Michael donor or acceptor for such a sequence.

Cyclohexane Ring Transformations and Functionalization

The cyclohexane ring provides a scaffold for stereocontrolled reactions. The substituents can exist in either axial or equatorial positions, and the conformation of the ring can influence the reactivity of the functional groups. For instance, the accessibility of the formyl and carboxyl groups to reagents can be affected by their conformational preference.

Further functionalization of the cyclohexane ring is possible through various reactions. For example, allylic bromination could introduce a bromine atom on the ring, which can then be substituted by other functional groups. The presence of the electron-withdrawing carbonyl groups can also influence the regioselectivity of reactions on the ring.

Conformational Dynamics and Their Influence on Reactivity

3-Formylcyclohexanecarboxylic acid exists as cis and trans diastereomers. The reactivity of each isomer is profoundly influenced by the conformational equilibrium of the cyclohexane ring, which preferentially adopts a chair conformation to minimize steric and torsional strain. libretexts.org In this conformation, substituents can occupy either an axial or equatorial position.

The trans isomer can exist in two principal chair conformations. In one, both the formyl and carboxylic acid groups are in equatorial positions (diequatorial), which is generally the most stable arrangement. In the other, both groups are in axial positions (diaxial), a conformation that is significantly destabilized by 1,3-diaxial interactions. Consequently, the trans isomer is expected to exist predominantly in the diequatorial conformation, where both functional groups are sterically accessible for reactions.

The cis isomer also exists in two equilibrating chair conformations. In both conformers, one substituent must be axial while the other is equatorial (axial-equatorial and equatorial-axial). The relative stability of these two conformers depends on the steric bulk of the formyl (-CHO) versus the carboxylic acid (-COOH) group. The conformer where the larger group occupies the more spacious equatorial position will be favored. This conformational preference directly impacts the reactivity; an equatorial group is generally more accessible to reagents than a more hindered axial group.

The table below summarizes the key conformers and their anticipated relative stability.

| Isomer | Chair Conformer | Substituent Positions | Anticipated Relative Stability | Influence on Reactivity |

|---|---|---|---|---|

| trans-3-Formylcyclohexanecarboxylic acid | Conformer 1 | 1-COOH (eq), 3-CHO (eq) | High (Most Stable) | Both functional groups are highly accessible to reagents. |

| trans-3-Formylcyclohexanecarboxylic acid | Conformer 2 | 1-COOH (ax), 3-CHO (ax) | Very Low | Conformation is energetically unfavorable; contributes minimally to overall reactivity. |

| cis-3-Formylcyclohexanecarboxylic acid | Conformer 1 | 1-COOH (ax), 3-CHO (eq) | Intermediate; stability depends on the relative A-values of -CHO and -COOH. The conformer with the larger group in the equatorial position is favored. | The reactivity of each functional group depends on its favored orientation. The equatorial group will be more reactive than the sterically hindered axial group. |

| cis-3-Formylcyclohexanecarboxylic acid | Conformer 2 | 1-COOH (eq), 3-CHO (ax) |

Halogenation and Other Electrophilic Substitutions

The saturated aliphatic ring of 3-formylcyclohexanecarboxylic acid is generally not susceptible to the classic electrophilic substitution reactions seen in aromatic compounds. numberanalytics.comnumberanalytics.com Such reactions typically require a π-electron system to proceed. numberanalytics.com However, substitution reactions can occur at the α-carbon (the carbon adjacent to a carbonyl group) under specific conditions.

Halogenation: The most probable halogenation reaction for this compound is the Hell-Volhard-Zelinsky (HVZ) reaction, which specifically targets the α-carbon of carboxylic acids. libretexts.orgyoutube.com This reaction involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). chemistrysteps.com The reaction proceeds through an acyl bromide intermediate, which more readily forms an enol. youtube.comchemistrysteps.com This enol then reacts with bromine to achieve α-bromination. libretexts.org This reaction is exclusively for the α-position of the carboxylic acid and requires the presence of an α-hydrogen. libretexts.org

It is also conceivable that under different conditions, halogenation could occur at the α-carbon of the formyl group. This reaction typically proceeds via an enol or enolate intermediate and can be catalyzed by acid or base. libretexts.org In base-promoted reactions, over-halogenation can be an issue as the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons. libretexts.org

Other Electrophilic Substitutions: True electrophilic substitution on the cycloalkane ring itself is not a feasible pathway. Reactions classified as electrophilic substitutions in this context are limited to the α-carbons of the two functional groups, as detailed in the halogenation discussion.

The table below outlines the expected halogenation reaction based on established chemical principles.

| Reaction Type | Functional Group Targeted | Typical Reagents | Expected Product | Mechanism Notes |

|---|---|---|---|---|

| Hell-Volhard-Zelinsky (HVZ) Reaction | Carboxylic Acid | 1. Br₂, PBr₃ (cat.) 2. H₂O | 2-Bromo-3-formylcyclohexanecarboxylic acid | Proceeds via an acyl bromide enol intermediate. youtube.comchemistrysteps.com |

| Alpha-Halogenation | Formyl Group (Aldehyde) | Br₂ or Cl₂, Acid or Base catalyst | 3-(Halomethyl)cyclohexanecarboxylic acid (at the formyl's alpha position) | Reaction proceeds via an enol (acid-catalyzed) or enolate (base-promoted). libretexts.org |

Mechanistic Investigations of 3-Formylcyclohexanecarboxylic acid Reactions

While specific published mechanistic studies for 3-formylcyclohexanecarboxylic acid are not widespread, the principles of physical organic chemistry provide a framework for how such investigations would be conducted.

Spectroscopic Probing of Reaction Intermediates

To understand a reaction mechanism, it is crucial to identify any transient species that are formed. Spectroscopic techniques are invaluable for this purpose. In reactions involving 3-formylcyclohexanecarboxylic acid, one could use Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy to follow the transformation. For example, in a reduction of the aldehyde group to an alcohol, the disappearance of the characteristic aldehyde proton signal (~9-10 ppm in ¹H NMR) and the appearance of a new signal for the alcohol's carbinol proton (~3-4 ppm) could be monitored. Similarly, the strong C=O stretching frequency of the aldehyde in the IR spectrum would be replaced by the O-H stretch of the alcohol product. Should a stable intermediate like a hemiacetal form, it would possess unique spectroscopic signatures that could be detected.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for determining whether a C-H bond is broken in the rate-determining step of a reaction. wikipedia.org This is achieved by comparing the reaction rate of the normal compound with a version where a specific hydrogen atom has been replaced by its heavier isotope, deuterium (B1214612) (D). wikipedia.org

Transition State Analysis

Modern computational chemistry allows for the detailed analysis of transition states—the highest energy point along a reaction coordinate. By modeling a reaction, such as the nucleophilic addition to the formyl group or the enolization required for α-halogenation, chemists can calculate the structure and energy of the transition state. This analysis can reveal crucial details, such as bond lengths and angles, providing insight into whether a reaction is concerted or stepwise. For 3-formylcyclohexanecarboxylic acid, transition state analysis could be used to explain the stereochemical outcome of a reaction, predicting which diastereomeric product is favored by comparing the energies of the respective transition states leading to them. Such computational studies can complement experimental work, like KIE measurements, to build a comprehensive picture of the reaction mechanism. nih.gov

Derivatization and Functionalization Strategies for 3 Formylcyclohexanecarboxylic Acid

Selective Protection and Deprotection of Functional Groups

The bifunctional nature of 3-formylcyclohexanecarboxylic acid, containing both a carboxylic acid and an aldehyde, requires strategic protection and deprotection to facilitate selective reactions.

To prevent the acidic proton of the carboxylic acid from interfering with base-catalyzed reactions or to block nucleophilic attack on the carbonyl group, protection is often necessary. youtube.com This is commonly achieved by converting the carboxylic acid into an ester. youtube.comnih.gov

Methyl and Ethyl Esters: These are formed by reacting the carboxylic acid with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst. chromforum.org Deprotection is typically accomplished through saponification with an aqueous base followed by acidification. libretexts.org

Benzyl (B1604629) Esters: Formed using benzyl alcohol, these esters are advantageous as they can be cleaved by hydrogenolysis, a mild condition that is often compatible with other functional groups. libretexts.org

Silyl (B83357) Esters: These are formed by reacting the carboxylic acid with a silyl halide. libretexts.org They are readily cleaved by sources of fluoride (B91410) ions or under mild aqueous acid conditions. nih.govlibretexts.org

t-Butyl Esters: These can be formed by reacting the carboxylic acid with a t-butyl source and are removable under acidic conditions. youtube.comlibretexts.org

| Protecting Group | Protection Reagents | Deprotection Conditions |

| Methyl Ester | Methanol, Acid Catalyst | Base or Acid Hydrolysis |

| Benzyl Ester | Benzyl Alcohol, Acid Catalyst | Hydrogenolysis |

| t-Butyl Ester | Isobutylene, Acid Catalyst | Acid Hydrolysis |

| Silyl Ester | Silyl Halide (e.g., TMSCl), Base | Fluoride Ion Source (e.g., TBAF) or Mild Acid |

The aldehyde group is susceptible to oxidation and nucleophilic attack, making its protection crucial for many synthetic transformations. libretexts.org Acetals and ketals are common protecting groups that are stable in neutral to strongly basic conditions. libretexts.orgyoutube.com

Acetals and Ketals: These are formed by reacting the aldehyde with an alcohol or a diol in the presence of an acid catalyst. youtube.com Cyclic acetals, formed from diols like ethylene (B1197577) glycol, are often favored due to their increased stability. youtube.com Deprotection is achieved by treatment with aqueous acid. organic-chemistry.org

Dithianes: These are formed from the reaction of the aldehyde with a dithiol and are removed by treatment with metal salts or oxidizing agents. libretexts.org

| Protecting Group | Protection Reagents | Deprotection Conditions |

| Acetal (B89532)/Ketal | Alcohol/Diol, Acid Catalyst | Acid Hydrolysis |

| Dithiane | Dithiol, Lewis Acid | Metal Salts or Oxidizing Agents |

Modifying the Carboxylic Acid Group for Enhanced Reactivity or Specific Properties

The carboxylic acid group can be converted into various other functional groups to alter the molecule's chemical behavior. libretexts.org

Activated esters are more reactive towards nucleophiles than the parent carboxylic acid and are key intermediates in forming amides and other derivatives. nih.govrsc.org This increased reactivity facilitates reactions under milder conditions. nih.gov

N-hydroxysuccinimide (NHS) Esters: These are widely used for bioconjugation and are formed by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

Acid Chlorides: Formed by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride, acid chlorides are highly reactive intermediates. khanacademy.orgyoutube.compressbooks.pub

| Activated Ester Type | Activating Reagents |

| N-hydroxysuccinimide (NHS) Ester | N-hydroxysuccinimide, DCC or EDC |

| Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride |

The conversion of a carboxylic acid to an amine involves a one-carbon degradation of the carbon chain. organic-chemistry.org

Hofmann Rearrangement: The carboxylic acid is first converted to a primary amide, which is then treated with bromine and a base to yield the primary amine. libretexts.orgyoutube.com

Curtius Rearrangement: This method involves the conversion of the carboxylic acid to an acyl azide, which then rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate produces the primary amine. organic-chemistry.org

Reduction of Amides: The carboxylic acid can be converted to an amide, which is then reduced to an amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org

Carboxylic acids can be coupled with hydrazines and hydroxylamines to form hydrazides and hydroxamic acids, respectively. stackexchange.comechemi.com These reactions typically proceed through an activated intermediate of the carboxylic acid. stackexchange.comechemi.com

Hydrazides: Formed by the reaction of an activated carboxylic acid with hydrazine.

Hydroxamic Acids: Formed by the reaction of an activated carboxylic acid with hydroxylamine (B1172632). stackexchange.comechemi.com

These derivatives have shown potential in various applications, including as mitochondrial uncouplers. nih.gov Derivatization with reagents like O-benzylhydroxylamine has also been used to enhance detection in analytical methods like liquid chromatography-tandem mass spectrometry. nih.gov

Modifying the Aldehyde Group for Diverse Chemical Scaffolds

The aldehyde group is a highly reactive functional group that readily undergoes nucleophilic addition, making it a prime target for chemical modification. These transformations can introduce new functionalities and significantly alter the molecular framework.

The reaction of aldehydes with amines is a fundamental transformation that leads to the formation of imines (from primary amines) or enamines (from secondary amines). libretexts.orgmakingmolecules.com These reactions are typically acid-catalyzed and are reversible processes. libretexts.orgyoutube.com

Enamine Formation: When 3-Formylcyclohexanecarboxylic acid is treated with a secondary amine (R₂NH) under acidic conditions, an enamine is formed. makingmolecules.commasterorganicchemistry.com The mechanism is similar to imine formation up to the formation of the iminium ion. libretexts.org However, since the nitrogen in the iminium ion formed from a secondary amine has no proton to lose, a proton is instead removed from an adjacent carbon, resulting in the formation of a carbon-carbon double bond conjugated with the nitrogen atom. masterorganicchemistry.comyoutube.com Cyclic secondary amines like pyrrolidine (B122466) or morpholine (B109124) are commonly used for this purpose. makingmolecules.com Enamines are valuable synthetic intermediates as they are nucleophilic at the α-carbon and can react with various electrophiles. masterorganicchemistry.com

The table below summarizes the formation of imines and enamines from 3-Formylcyclohexanecarboxylic acid.

| Reactant Type | Example Reactant | Product Functional Group | General Product Structure |

| Primary Amine | R-NH₂ | Imine (Schiff Base) | 3-(Alkyliminomethyl)cyclohexanecarboxylic acid |

| Secondary Amine | R₂NH | Enamine | 3-(Dialkylaminomethylidene)cyclohexanecarboxylic acid |

The addition of hydrogen cyanide (HCN) across the carbon-oxygen double bond of the aldehyde in 3-Formylcyclohexanecarboxylic acid results in the formation of a cyanohydrin. pressbooks.pubunizin.org A cyanohydrin is a molecule containing both a hydroxyl (-OH) and a nitrile (-C≡N) group attached to the same carbon atom. pearson.com

This reaction is typically base-catalyzed, where the cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon. pressbooks.pubunizin.org The resulting tetrahedral intermediate is then protonated, often by a molecule of HCN, to yield the cyanohydrin product and regenerate the cyanide catalyst. pressbooks.pub While pure HCN reacts slowly, the addition of a catalytic amount of base significantly accelerates the reaction. pressbooks.pubunizin.org

Cyanohydrin formation is a valuable synthetic tool because the resulting nitrile group can be further transformed. For instance, acid-catalyzed hydrolysis can convert the nitrile into a carboxylic acid, yielding an α-hydroxy acid. pressbooks.pubyoutube.com Alternatively, the nitrile can be reduced, for example with lithium aluminum hydride (LiAlH₄), to produce a primary amine, resulting in a β-amino alcohol. pressbooks.pubyoutube.com

The table below illustrates the cyanohydrin formation and subsequent potential transformations.

| Reaction | Reagents | Intermediate/Product Functional Group |

| Cyanohydrin Formation | NaCN / H⁺ (or HCN) | Cyanohydrin |

| Hydrolysis of Cyanohydrin | H₃O⁺, heat | α-Hydroxy acid |

| Reduction of Cyanohydrin | 1. LiAlH₄ 2. H₂O | β-Amino alcohol |

Regioselective and Chemoselective Derivatization Approaches

A significant challenge and opportunity in the chemistry of 3-Formylcyclohexanecarboxylic acid is achieving chemoselectivity—selectively reacting one functional group in the presence of the other. The aldehyde is generally more electrophilic and susceptible to nucleophilic attack than the carboxylic acid. However, the carboxylic acid can be deprotonated to a carboxylate or activated to become more reactive.

pH Control: The pH of the reaction medium is a critical factor for selectivity. In the formation of imines, a slightly acidic pH (e.g., 4-5) is optimal. youtube.com Under these conditions, the aldehyde is susceptible to nucleophilic attack, and the amine is sufficiently nucleophilic. In more basic conditions, the carboxylic acid would be deprotonated to the less reactive carboxylate anion, which would likely not interfere with reactions at the aldehyde.

Reagent Selection: Chemoselectivity can be achieved by choosing reagents that have a strong preference for one functional group.

Aldehyde-Selective Reagents: Reactions like Wittig or Horner-Wadsworth-Emmons reactions are specific to aldehydes and ketones and would not react with the carboxylic acid. Similarly, mild reducing agents like sodium borohydride (B1222165) (NaBH₄) at low temperatures can often selectively reduce an aldehyde to an alcohol in the presence of a carboxylic acid.

Carboxylic Acid-Selective Reagents: To modify the carboxylic acid while leaving the aldehyde untouched, one can use reagents that specifically activate the carboxyl group. For example, carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can activate the carboxylic acid for amidation or esterification under conditions where the aldehyde remains unreactive. nih.gov Another strategy involves converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂), which could then be reacted with various nucleophiles. This highly reactive intermediate might require the aldehyde to be protected first.

Protecting Groups: A classic strategy for achieving selectivity involves the use of protecting groups. The more reactive aldehyde can be selectively protected as an acetal by reacting it with a diol under acidic conditions. With the aldehyde group masked, the carboxylic acid can be subjected to a wide range of transformations (e.g., reduction, esterification, amidation). Following the desired reaction, the acetal protecting group can be easily removed by acid-catalyzed hydrolysis to regenerate the aldehyde.

These approaches, summarized below, allow for the controlled and selective functionalization of either the aldehyde or the carboxylic acid group, making 3-Formylcyclohexanecarboxylic acid a valuable building block for complex target molecules.

| Strategy | Description | Target Functional Group | Example Transformation |

| pH Control | Reaction at mildly acidic pH to favor imine/enamine formation. | Aldehyde | Imine formation with a primary amine. |

| Reagent Selection | Use of a mild reductant like NaBH₄. | Aldehyde | Reduction to 3-(Hydroxymethyl)cyclohexanecarboxylic acid. |

| Reagent Selection | Use of a carbodiimide (B86325) activator (e.g., EDC) and an amine. | Carboxylic Acid | Amidation to N-Alkyl-3-formylcyclohexanecarboxamide. |

| Protecting Groups | Protection of the aldehyde as an acetal, followed by reaction at the acid, and deprotection. | Carboxylic Acid | Reduction of the acid to an alcohol, yielding 3-Formylcyclohexylmethanol after deprotection. |

Applications of 3 Formylcyclohexanecarboxylic Acid in Organic Synthesis and Material Science

As a Versatile Building Block for Complex Organic Molecules

In the field of organic synthesis, "building blocks" are relatively simple molecules that can be pieced together to create more complex structures. enamine.net Carboxylic acids are particularly prized as building blocks due to their wide-ranging reactivity, allowing for the formation of amides, esters, and other functional groups. enamine.netresearchgate.net 3-Formylcyclohexanecarboxylic acid serves as a versatile building block, offering two distinct points for chemical modification—the carboxyl group and the formyl (aldehyde) group. nih.govnih.gov This dual functionality allows for sequential or orthogonal chemical transformations, enabling the construction of complex molecular frameworks. mdpi.com

The structural motifs derived from 3-Formylcyclohexanecarboxylic acid are valuable in medicinal chemistry. While not an active pharmaceutical ingredient itself, it serves as a key starting material or intermediate in the synthesis of more complex molecules that are investigated for therapeutic potential. The cyclohexane (B81311) core is a common feature in many biologically active compounds, and the acid and aldehyde groups provide handles for constructing pharmacophores.

Haloindole carboxaldehydes, for example, are versatile intermediates in the development of biologically active molecules. researchgate.net Similarly, the functional groups on 3-Formylcyclohexanecarboxylic acid allow it to be a precursor for various heterocyclic compounds and other scaffolds relevant to pharmaceutical research. nih.govresearchgate.net Its utility lies in its ability to be transformed into various derivatives, which are then used in the synthesis of potential drug candidates. google.com The chemical transformations can include, but are not limited to, the reactions summarized in the table below.

| Functional Group | Potential Reaction | Resulting Functional Group | Relevance |

| Carboxylic Acid | Amidation (with an amine) | Amide | Formation of peptide-like bonds |

| Carboxylic Acid | Esterification (with an alcohol) | Ester | Bioisosteric replacement, prodrugs |

| Carboxylic Acid | Reduction | Alcohol | Introduction of a hydroxyl group |

| Aldehyde | Reductive Amination (with an amine) | Amine | Introduction of basic nitrogen centers |

| Aldehyde | Oxidation | Carboxylic Acid | Formation of a dicarboxylic acid derivative |

| Aldehyde | Wittig Reaction | Alkene | Carbon-carbon bond formation |

These transformations allow chemists to build upon the 3-Formylcyclohexanecarboxylic acid scaffold to access a wide range of molecules for biological screening.

Natural products are a significant source of inspiration for new drugs and agrochemicals. However, their total synthesis can be exceedingly complex. researchgate.netelsevierpure.com Therefore, chemists often synthesize analogs—structurally similar but slightly modified versions—to simplify the synthesis, improve activity, or understand the structure-activity relationship. unina.itnih.gov

3-Formylcyclohexanecarboxylic acid, with its functionalized cyclohexane ring, is a useful starting material for creating analogs of natural products that contain a similar carbocyclic core. elsevierpure.com The aldehyde and carboxylic acid groups can be manipulated to introduce various substituents and functional groups found in natural products or to create novel variations. For instance, the aldehyde can be used to form new carbon-carbon bonds, while the carboxylic acid can be converted into esters or amides, mimicking functionalities present in complex natural molecules. researchgate.net

Role in Polymer Chemistry and Functional Materials

The dual functionality of 3-Formylcyclohexanecarboxylic acid also makes it a valuable component in polymer chemistry and material science. numberanalytics.com Carboxylic acids are frequently used to modify polymer properties, enhancing characteristics like adhesion and reactivity. numberanalytics.com The presence of both an acid and an aldehyde group allows this molecule to be incorporated into polymer chains or used to cross-link them.

Condensation polymerization is a process where monomers join together, releasing a small molecule like water with each bond formed. chemistrystudent.comibchem.com This process requires monomers with at least two reactive functional groups. ck12.org 3-Formylcyclohexanecarboxylic acid fits this requirement.

The carboxylic acid group can react with an alcohol to form a polyester (B1180765) or with an amine to form a polyamide. chemistrystudent.comck12.org The aldehyde group can also participate in polymerization reactions. For example, it can be oxidized to a second carboxylic acid group, turning the molecule into a dicarboxylic acid monomer. This resulting diacid can then react with a diol or a diamine to create polyesters or polyamides, respectively. savemyexams.comyoutube.com

| Monomer 1 | Monomer 2 | Polymer Type | Linkage |

| 3-Formylcyclohexanecarboxylic acid (oxidized to a diacid) | Diol (e.g., Ethylene (B1197577) Glycol) | Polyester | Ester |

| 3-Formylcyclohexanecarboxylic acid (oxidized to a diacid) | Diamine (e.g., Hexamethylenediamine) | Polyamide | Amide |

The incorporation of the cyclohexane ring into the polymer backbone can impart specific properties such as improved thermal stability and mechanical strength compared to purely linear aliphatic polymers.

In the coatings and resin industry, the reaction between epoxy groups and carboxylic acids is a crucial cross-linking mechanism. paint.org This reaction forms stable ester linkages without releasing volatile byproducts, which is advantageous for creating durable and chemically resistant coatings. paint.org

3-Formylcyclohexanecarboxylic acid can be used as a cross-linking agent or as an intermediate in the synthesis of polyester resins for coatings. mdpi.com Its carboxylic acid function can react with epoxy resins, while the aldehyde group can be modified to provide additional reactivity or to fine-tune the properties of the final coating, such as adhesion or flexibility. Polycarboxylic acids are recognized as valuable raw materials for coating resins. google.com For example, it can be incorporated into polyester polyols, which are then cross-linked with other resins like amino resins to form baked coatings. paint.org

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Coordination polymers and metal-organic frameworks (MOFs) are examples of such assemblies, where metal ions are linked by organic molecules called linkers. mdpi.com

Bifunctional molecules like 3-Formylcyclohexanecarboxylic acid are excellent candidates for use as linkers in designing these complex architectures. mdpi.com The carboxylic acid group can coordinate to a metal center, while the aldehyde group can either be used for post-synthesis modification or coordinate to another metal center, potentially leading to the formation of 1D, 2D, or 3D networks. mdpi.com The use of bifunctional, angle-shaped building blocks is a key strategy in creating coordination polymers with specific structures and properties. mdpi.com The cyclohexane ring provides a semi-rigid, angled scaffold that can influence the final topology of the supramolecular assembly.

Theoretical and Computational Studies of 3 Formylcyclohexanecarboxylic Acid

Conformational Analysis and Stereochemical Predictions: An Unexplored Landscape

Molecular Mechanics and Density Functional Theory (DFT) Calculations: A Hypothetical Approach

In the absence of specific studies, one can hypothesize the application of computational methods to this molecule. Molecular mechanics, a computationally efficient method, could provide initial insights into the potential energy surfaces of various chair, boat, and twist-boat conformations. By systematically rotating the substituent groups, a broad picture of the conformational possibilities could be mapped.

Following this, Density Functional Theory (DFT) calculations would be instrumental in obtaining more accurate geometric parameters and relative energies for the most stable conformers. Different functionals and basis sets could be employed to refine these calculations, leading to a robust understanding of the preferred three-dimensional structures of both the cis and trans isomers of 3-Formylcyclohexanecarboxylic acid.

Influence of Conformation on Reactivity and Selectivity: A Matter of Speculation

The specific conformation adopted by 3-Formylcyclohexanecarboxylic acid would be expected to significantly impact its chemical behavior. For instance, the accessibility of the formyl group's carbonyl carbon to nucleophilic attack or the carboxylic acid's proton to deprotonation would be sterically and electronically influenced by the ring's conformation and the relative positioning of the other substituent. However, without dedicated computational or experimental studies, any discussion on how conformation dictates reactivity and selectivity in reactions involving this molecule remains speculative.

Quantum Chemical Calculations of Electronic Structure: Probing the Unknown

Quantum chemical calculations are powerful tools for understanding the electronic properties of molecules, which in turn govern their reactivity.

Frontier Molecular Orbital (FMO) Analysis: A Theoretical Exercise

A Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be crucial in predicting the reactive nature of 3-Formylcyclohexanecarboxylic acid. The HOMO would indicate regions of nucleophilicity, likely centered on the oxygen atoms of the carbonyl and carboxyl groups. Conversely, the LUMO would highlight electrophilic sites, such as the carbonyl carbon of the formyl group. The energy gap between the HOMO and LUMO would provide an estimate of the molecule's kinetic stability.

Charge Distribution and Reaction Site Prediction: An Estimation

Analysis of the electrostatic potential surface and Mulliken or Natural Bond Orbital (NBO) charge distribution would offer a more detailed picture of the electron density across the molecule. This would allow for the prediction of sites susceptible to electrophilic or nucleophilic attack. It is anticipated that the oxygen atoms would carry partial negative charges, while the carbonyl carbons and the acidic proton would exhibit partial positive charges.

Reaction Mechanism Elucidation through Computational Modeling: A Path Not Yet Taken

Computational modeling is an invaluable tool for mapping the intricate pathways of chemical reactions. For 3-Formylcyclohexanecarboxylic acid, this could involve modeling its behavior in various reactions, such as reductions of the aldehyde, esterification of the carboxylic acid, or intramolecular cyclizations. By calculating the energies of reactants, transition states, and products, detailed reaction profiles could be constructed, offering insights into reaction kinetics and thermodynamics. Unfortunately, no such computational studies specifically elucidating reaction mechanisms involving this compound are readily available in the public domain.

Transition State Characterization

Transition state theory is fundamental to understanding the rates and mechanisms of chemical reactions. For 3-Formylcyclohexanecarboxylic acid, several reactions can be envisaged where the characterization of the transition state is crucial. These include, but are not limited to, intramolecular reactions, such as cyclization or hydrogen transfer, and intermolecular reactions with other reagents.

The process of locating and characterizing a transition state typically involves sophisticated computational methods, such as Density Functional Theory (DFT). These calculations aim to find a first-order saddle point on the potential energy surface, which corresponds to the highest energy point along the reaction coordinate. The nature of the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

While specific published data on the transition states of reactions involving 3-Formylcyclohexanecarboxylic acid is scarce, a hypothetical example would be the intramolecular Cannizzaro-type reaction, where the aldehyde group is oxidized and a part of the molecule is reduced. The transition state for such a reaction would involve a complex geometry where a hydride ion is transferred from the formyl group to a suitable acceptor.

Table 1: Hypothetical Transition State Parameters for an Intramolecular Reaction of 3-Formylcyclohexanecarboxylic acid

| Parameter | Value | Method of Determination |

| Imaginary Frequency | - | Calculated (e.g., DFT B3LYP/6-31G*) |

| Activation Energy (Ea) | - | Calculated |

| Key Interatomic Distances | - | Calculated |

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be determined in a computational study. No experimental or calculated data for this specific reaction of 3-Formylcyclohexanecarboxylic acid is currently available in public literature.

Energy Profiles for Competing Pathways

Once transition states are located, the entire energy profile for a reaction can be mapped out. This includes the energies of the reactants, intermediates, transition states, and products. For 3-Formylcyclohexanecarboxylic acid, several competing reaction pathways could exist, particularly when subjected to specific reaction conditions.

For instance, in the presence of a base, deprotonation of the carboxylic acid would be a primary step. Subsequently, the resulting carboxylate could act as an intramolecular catalyst for various transformations of the formyl group. Alternatively, the formyl group could undergo reactions typical of aldehydes, such as aldol-type condensations or oxidation/reduction, each with its own distinct energy profile.

Computational studies would allow for the comparison of the activation barriers for these competing pathways, thereby predicting the most likely reaction to occur under a given set of conditions.

Table 2: Hypothetical Energy Profile Comparison for Competing Reactions

| Reaction Pathway | Reactant Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Intramolecular Aldol (B89426) Addition | 0 | - | - | - |

| Intramolecular Cannizzaro | 0 | - | - | - |

| Oxidation of Aldehyde | 0 | - | - | - |

Note: This table illustrates the type of data that would be generated from a computational study of competing reaction pathways. The values are placeholders as specific data for 3-Formylcyclohexanecarboxylic acid is not available.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational modes)

Computational methods are also invaluable for predicting the spectroscopic properties of molecules. This can aid in the identification and characterization of compounds, as well as in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of these chemical shifts. For 3-Formylcyclohexanecarboxylic acid, the predicted NMR spectrum would show distinct signals for the protons and carbons of the cyclohexane (B81311) ring, the formyl group, and the carboxylic acid group. The exact chemical shifts would depend on the conformation of the cyclohexane ring (chair, boat, or twist-boat) and the relative orientation of the two functional groups.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 3-Formylcyclohexanecarboxylic acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | ~10-12 | ~170-180 |

| Formyl Proton (CHO) | ~9-10 | - |

| Formyl Carbon (CHO) | - | ~190-200 |

| Cyclohexane Ring Protons | ~1-3 | - |

| Cyclohexane Ring Carbons | - | ~20-50 |

Note: These are approximate ranges based on typical values for these functional groups. Precise predictions would require specific computational calculations.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Computational frequency calculations can predict the positions and intensities of the absorption bands in an IR spectrum. For 3-Formylcyclohexanecarboxylic acid, characteristic vibrational modes would include:

O-H stretch of the carboxylic acid, typically a very broad band around 2500-3300 cm⁻¹.

C=O stretch of the carboxylic acid, a strong band around 1700-1725 cm⁻¹.

C=O stretch of the aldehyde, a strong band around 1720-1740 cm⁻¹.

C-H stretch of the aldehyde, typically two weak bands around 2720 and 2820 cm⁻¹.

C-H stretches of the cyclohexane ring, just below 3000 cm⁻¹.

Table 4: Predicted IR Vibrational Modes for 3-Formylcyclohexanecarboxylic acid

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Strong, Broad |

| C=O Stretch (Aldehyde) | 1720-1740 | Strong |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong |

| C-H Stretch (Aldehyde) | 2720, 2820 | Weak |

| C-H Stretch (Cyclohexane) | 2850-2960 | Medium-Strong |

| C-O Stretch (Carboxylic Acid) | 1210-1320 | Medium |

| O-H Bend (Carboxylic Acid) | 1395-1440 | Medium |

Note: The predicted frequencies are based on general ranges for the respective functional groups and may vary depending on the specific conformation and intermolecular interactions.

Advanced Analytical Methodologies for 3 Formylcyclohexanecarboxylic Acid Research

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural elucidation of 3-Formylcyclohexanecarboxylic acid. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of the parent molecule and its fragments. brentford.hounslow.sch.uk

For 3-Formylcyclohexanecarboxylic acid, with a molecular formula of C8H12O3, the theoretical exact mass can be calculated. nih.gov An experimental HRMS measurement confirming this exact mass provides unambiguous evidence for the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for C8H12O3

| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| [M+H]⁺ | C8H13O3⁺ | 157.0859 |

| [M+Na]⁺ | C8H12O3Na⁺ | 179.0679 |

| [M-H]⁻ | C8H11O3⁻ | 155.0714 |

This data is calculated based on the most abundant isotopes of each element.

Furthermore, HRMS is critical for impurity profiling. ijpsjournal.comthermofisher.com The manufacturing process or degradation of 3-Formylcyclohexanecarboxylic acid can introduce impurities, which may include starting materials, by-products, or isomers. ajprd.com By coupling HRMS with a chromatographic separation technique like HPLC (LC-HRMS), a detailed profile of all ionizable components in a sample can be generated. ijprajournal.comslu.se The high mass accuracy allows for the confident assignment of elemental formulas to even trace-level impurities, which is the first step in their structural identification and a key requirement for quality control in pharmaceutical and chemical manufacturing. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment